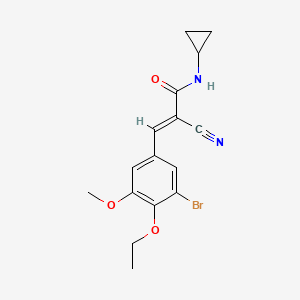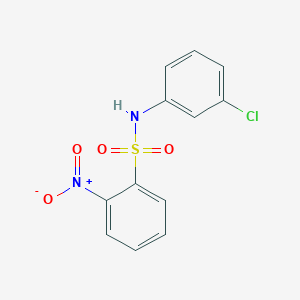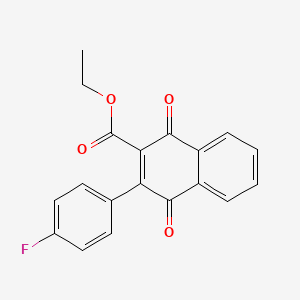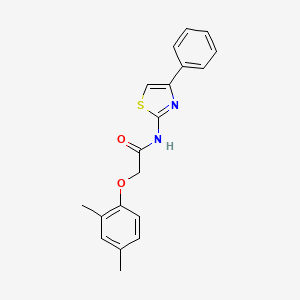
3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is primarily used as a research tool to investigate its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide is not fully understood. However, it is believed to act as an antagonist of certain ion channels, such as TRPV1 and TRPA1. These ion channels are involved in the regulation of pain and inflammation. By blocking these channels, 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide may have potential applications in the treatment of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide has significant effects on the nervous system. This compound has been shown to inhibit the release of neurotransmitters, such as glutamate and substance P, which are involved in the regulation of pain and inflammation. It has also been shown to reduce the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide in lab experiments include its high potency and specificity for certain ion channels. This compound can be used to investigate the role of ion channels in the nervous system and their potential applications in the treatment of pain and inflammation. However, the limitations of using this compound include its complex synthesis method and potential toxicity.
Orientations Futures
There are several future directions for the research of 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide. One potential direction is to investigate its potential applications in the treatment of cancer. This compound has been shown to have cytotoxic effects on certain cancer cells and may have potential as a cancer treatment. Another direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. This compound has been shown to have significant effects on the nervous system and may have potential as a treatment for these disorders. Finally, further studies are needed to investigate the safety and toxicity of this compound, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide involves a multi-step process. The first step involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with cyclopropylamine to form 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-cyclopropylacrylamide. This intermediate is then reacted with cyanogen bromide to form the final product, 3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylacrylamide has been extensively used as a research tool to investigate its mechanism of action and biochemical and physiological effects. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and pain. It has also been used to study the role of ion channels in the nervous system.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-22-15-13(17)7-10(8-14(15)21-2)6-11(9-18)16(20)19-12-4-5-12/h6-8,12H,3-5H2,1-2H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKZXANBFSMTHV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)


![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)


![N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)


